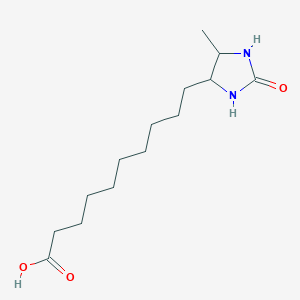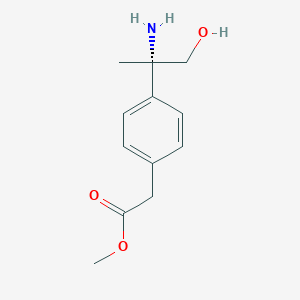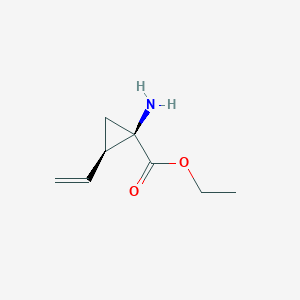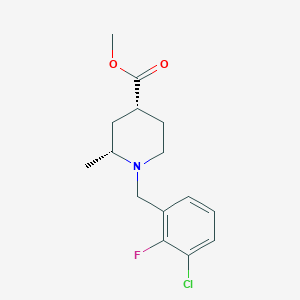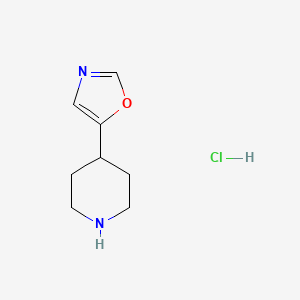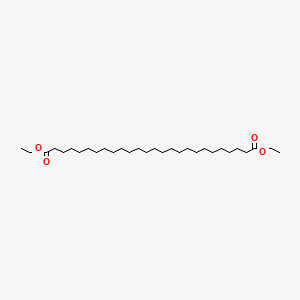![molecular formula C7H6N4O B15219472 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde CAS No. 279251-06-8](/img/structure/B15219472.png)
1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde is an organic compound belonging to the class of biimidazoles Biimidazoles are heterocyclic compounds containing two imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde typically involves the condensation of imidazole derivatives under controlled conditions. One common method is the reaction of 2,4-diaminoimidazole with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the biimidazole structure.
Industrial Production Methods: Industrial production of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aldehyde group in 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of imine or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol, room temperature to mild heating.
Major Products:
Oxidation: Carboxylic acids, oxidized biimidazole derivatives.
Reduction: Reduced biimidazole derivatives.
Substitution: Imine derivatives, thioether derivatives.
Scientific Research Applications
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.
Pathways Involved: It may inhibit or activate specific biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can be compared with other biimidazole derivatives:
Similar Compounds: 4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-biimidazole], 5,5’-Diazido-4,4’-dinitro-1H,1’H-[2,2’-biimidazole].
Uniqueness: Unlike other biimidazole derivatives, 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde possesses an aldehyde functional group, which imparts unique reactivity and potential for further chemical modifications.
Properties
CAS No. |
279251-06-8 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c12-3-5-1-9-7(11-5)6-2-8-4-10-6/h1-4H,(H,8,10)(H,9,11) |
InChI Key |
ZCWOUYHXVKLQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=CN=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



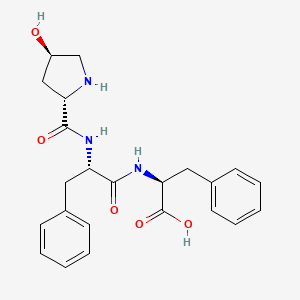
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
